molecular formula C13H15N5O B11524717 (2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile

(2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile

Cat. No.: B11524717
M. Wt: 257.29 g/mol
InChI Key: DOCDPQYKUANKSI-FWILJLHHSA-N
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Description

(2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a phenylhydrazono group, and a nitrile group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of a morpholine derivative with a phenylhydrazine derivative, followed by the introduction of a nitrile group. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a corresponding oxime or nitroso compound, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)butanenitrile
  • (2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)pentanenitrile

Uniqueness

(2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

(1E)-N-anilino-2-imino-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C13H15N5O/c14-10-12(13(15)18-6-8-19-9-7-18)17-16-11-4-2-1-3-5-11/h1-5,15-16H,6-9H2/b15-13?,17-12+

InChI Key

DOCDPQYKUANKSI-FWILJLHHSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC=CC=C2)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=CC=C2)C#N

Origin of Product

United States

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